molecular formula C22H22O5 B2654249 (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-02-2

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2654249
CAS No.: 868145-02-2
M. Wt: 366.413
InChI Key: HRGWIQOFWJGDFP-NDENLUEZSA-N
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Description

Benzylidene compounds are a class of organic compounds that typically contain a benzene ring attached to a CHX2 or CH= group . They have been studied for their potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzylidene compounds can be determined using techniques such as 1H-coupled 13C NMR spectroscopy . This allows researchers to determine the double-bond geometry of the compounds .


Chemical Reactions Analysis

Benzylidene compounds can undergo various chemical reactions, including isomerization . The nature of these reactions can depend on factors such as the presence of functional groups and the solvent used .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzylidene compounds can be influenced by factors such as their molecular structure and the presence of functional groups . Techniques such as high-performance liquid chromatography (HPLC) can be used to analyze these properties .

Scientific Research Applications

Reactions and Synthesis Methodologies

  • The compound is involved in reactions yielding pyran derivatives, showcasing its role in the synthesis of heterocyclic compounds. Specifically, 3-oxo-2,3-dihydrobenzofuran, a related structure, reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate to afford compounds with a mixture of Z + E isomers, highlighting the compound's utility in producing stereochemically complex molecules (J. Mérour & F. Cossais, 1991).
  • In the realm of organic synthesis, palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines leads to the formation of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives. This process is significant for its stereoselectivity, favoring the Z isomers, and its efficiency in creating complex heterocycles, thus demonstrating the compound's applicability in synthesizing bioactive molecules (B. Gabriele et al., 2006).

Mechanism of Action

Some benzylidene derivatives have been found to inhibit tyrosinase, an enzyme involved in the production of melanin . They can bind to the active sites of tyrosinase, inhibiting its activity .

Safety and Hazards

The safety and hazards associated with benzylidene compounds can vary depending on factors such as their specific structure and the conditions under which they are used. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Benzylidene compounds have potential applications in various fields, including medicinal chemistry and material science . Future research may focus on developing new benzylidene derivatives with improved properties and exploring their potential applications .

Properties

IUPAC Name

methyl (2Z)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14(2)10-11-26-17-7-4-15(5-8-17)12-20-21(23)18-13-16(22(24)25-3)6-9-19(18)27-20/h4-9,12-14H,10-11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWIQOFWJGDFP-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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